molecular formula C13H14BrClO3S B14317947 5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate CAS No. 111718-76-4

5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate

Cat. No.: B14317947
CAS No.: 111718-76-4
M. Wt: 365.67 g/mol
InChI Key: VENAOVRKEBHQBT-UHFFFAOYSA-N
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Description

5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate is an organic compound with the molecular formula C13H14BrClO3S . This compound features a bicyclic heptane structure with a chlorine atom and a bromobenzene sulfonate group attached. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate typically involves the reaction of 5-chlorobicyclo[2.2.1]hept-2-ene with 4-bromobenzenesulfonyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The bicyclic structure can be oxidized or reduced under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the bicyclic structure.

Scientific Research Applications

5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in various chemical reactions, while the bicyclic structure provides rigidity and specific spatial orientation, influencing how the compound interacts with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chlorobicyclo[221]heptan-2-yl 4-bromobenzene-1-sulfonate is unique due to the presence of both a bicyclic heptane structure and a bromobenzene sulfonate group

Properties

CAS No.

111718-76-4

Molecular Formula

C13H14BrClO3S

Molecular Weight

365.67 g/mol

IUPAC Name

(5-chloro-2-bicyclo[2.2.1]heptanyl) 4-bromobenzenesulfonate

InChI

InChI=1S/C13H14BrClO3S/c14-10-1-3-11(4-2-10)19(16,17)18-13-7-8-5-9(13)6-12(8)15/h1-4,8-9,12-13H,5-7H2

InChI Key

VENAOVRKEBHQBT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CC2Cl)OS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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